2-(1-Hydroxycyclopentyl)-2-phenylpropanoic acid
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Overview
Description
2-(1-Hydroxycyclopentyl)-2-phenylpropanoic acid is an organic compound with the molecular formula C13H16O3 It is characterized by a cyclopentyl ring attached to a phenylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclopentyl)-2-phenylpropanoic acid typically involves the reaction of cyclopentanone with phenylacetic acid under specific conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with cyclopentanone to form the intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxycyclopentyl)-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration of the phenyl ring
Major Products Formed
Oxidation: Formation of 2-(1-Oxocyclopentyl)-2-phenylpropanoic acid.
Reduction: Formation of 2-(1-Hydroxycyclopentyl)-2-phenylpropanol.
Substitution: Formation of halogenated or nitrated derivatives of the compound
Scientific Research Applications
2-(1-Hydroxycyclopentyl)-2-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxycyclopentyl)-2-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, facilitating binding to active sites and influencing biological activity. The compound may modulate signaling pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentolate: A muscarinic antagonist used in ophthalmology.
Phenylacetic acid: A precursor in the synthesis of various pharmaceuticals.
Cyclopentanone: A key intermediate in organic synthesis .
Uniqueness
2-(1-Hydroxycyclopentyl)-2-phenylpropanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyclopentyl ring and a phenylpropanoic acid moiety sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications .
Properties
CAS No. |
7465-33-0 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(1-hydroxycyclopentyl)-2-phenylpropanoic acid |
InChI |
InChI=1S/C14H18O3/c1-13(12(15)16,11-7-3-2-4-8-11)14(17)9-5-6-10-14/h2-4,7-8,17H,5-6,9-10H2,1H3,(H,15,16) |
InChI Key |
CBGJVRRVEACAJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)C2(CCCC2)O |
Origin of Product |
United States |
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